2-Iodo-4-methyl-1,3,5-trineopentylbenzene
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Overview
Description
2-Iodo-4-methyl-1,3,5-trineopentylbenzene is an organic compound characterized by the presence of iodine, methyl, and neopentyl groups attached to a benzene ring. This compound is notable for its unique structural features, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methyl-1,3,5-trineopentylbenzene typically involves the iodination of a precursor compound. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methyl-1,3,5-trineopentylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone are commonly used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce hydroxylated or carbonylated compounds .
Scientific Research Applications
2-Iodo-4-methyl-1,3,5-trineopentylbenzene finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methyl-1,3,5-trineopentylbenzene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to various substrates. The presence of neopentyl groups can also affect the compound’s steric and electronic properties, modulating its interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-1,3,5-trimethylbenzene: Similar in structure but lacks the neopentyl groups.
4-Iodotoluene: Contains an iodine atom and a methyl group but lacks the additional substituents present in 2-Iodo-4-methyl-1,3,5-trineopentylbenzene.
Uniqueness
This compound is unique due to the presence of three neopentyl groups, which impart distinct steric and electronic properties. These features make it a valuable compound for studying the effects of bulky substituents on chemical reactivity and molecular interactions .
Properties
CAS No. |
41080-91-5 |
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Molecular Formula |
C22H37I |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
1,3,5-tris(2,2-dimethylpropyl)-2-iodo-4-methylbenzene |
InChI |
InChI=1S/C22H37I/c1-15-16(12-20(2,3)4)11-17(13-21(5,6)7)19(23)18(15)14-22(8,9)10/h11H,12-14H2,1-10H3 |
InChI Key |
USTXXEHEEGDJAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1CC(C)(C)C)CC(C)(C)C)I)CC(C)(C)C |
Origin of Product |
United States |
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